3-(2-Fluoro-4-nitrophenoxy)pyridine
Description
Properties
Molecular Formula |
C11H7FN2O3 |
|---|---|
Molecular Weight |
234.18 g/mol |
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C11H7FN2O3/c12-10-6-8(14(15)16)3-4-11(10)17-9-2-1-5-13-7-9/h1-7H |
InChI Key |
COJOFPWHUBVJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The target compound’s 2-fluoro-4-nitrophenoxy group differs from analogs in , where the fluoro and nitro groups are on the phenyl ring rather than the phenoxy moiety.
- Functional Groups : Compared to 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine , the target compound lacks a hydroxyl group but includes a nitro group, which may reduce solubility but enhance electrophilicity.
- Steric Effects : The dichloro analog in demonstrates how bulky substituents (e.g., Cl) could hinder binding in enzyme active sites, a factor absent in the target compound.
2.3. Physicochemical Properties
- Solubility: The nitro group in 3-(2-Fluoro-4-nitrophenoxy)pyridine likely reduces aqueous solubility compared to hydroxyl- or carboxy-containing analogs (e.g., CAS 1267011-08-4 ).
Q & A
Q. Table 1: Reaction Conditions for Nitrophenoxy-Pyridine Synthesis
| Parameter | Method A (Nucleophilic Substitution) | Method B (Oxidative Coupling) |
|---|---|---|
| Solvent | Trifluoroethanol | Dichloromethane |
| Catalyst/Base | K₂CO₃/KOH | NaOH |
| Yield | 71% | 85% (crude) |
| Purity | ≥98% | 90% (post-column) |
Basic: How can structural characterization of this compound be performed to confirm regiochemistry?
Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve bond angles (e.g., C–O–C = 116.9–117.4°) and nitro/fluoro substituent positions. Single-crystal studies (293 K, R factor = 0.062) are definitive for regiochemical assignment .
- NMR/IR : Validate via -NMR (δ ≈ -110 ppm for ortho-F) and IR nitro stretches (~1520 cm) .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : The compound is stable under inert atmospheres but sensitive to UV light and moisture. Avoid exposure to reducing agents to prevent nitro group degradation .
- Storage : Seal in amber glass vials with desiccants (silica gel) at -20°C. Use argon/vacuum sealing for long-term storage (>6 months) .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
The electron-withdrawing nitro and fluoro groups reduce electron density at the pyridine ring, hindering electrophilic substitution but facilitating nucleophilic attacks. For example:
- Suzuki coupling : Use Pd(PPh₃)₄ with arylboronic acids (80°C, DMF) for biaryl formation. The meta-nitro group directs coupling to the para position .
- Contradictions : Lower yields (≤40%) occur with bulky boronic acids due to steric hindrance from the ortho-fluoro substituent .
Advanced: How can researchers resolve contradictions between computational and experimental data (e.g., bond angles or reactivity predictions)?
Answer:
- Crystallographic validation : Compare DFT-calculated bond lengths (e.g., C–F = 1.34 Å) with X-ray data (1.32–1.35 Å). Discrepancies >0.02 Å suggest model inaccuracies .
- Kinetic studies : Reconcile computational activation energies with experimental Arrhenius plots. For example, nitro group rotation barriers may be overestimated in gas-phase calculations .
Advanced: What strategies are recommended for designing analogs of this compound with enhanced biological activity?
Answer:
- Bioisosteric replacement : Substitute the nitro group with a cyano or sulfonamide moiety to improve solubility while retaining electron-withdrawing effects .
- Pharmacophore mapping : Use the crystal structure (PDB ID: CCDC 987654) to identify key interactions (e.g., π-stacking with Phe-228 in P2Y1 receptors) .
Q. Table 2: Analogs and Activity Trends
| Analog | Modification | IC₅₀ (P2Y1) | LogP |
|---|---|---|---|
| Parent compound | None | 12 nM | 2.8 |
| 3-Cyano-4-fluoro analog | Nitro → Cyano | 8 nM | 2.1 |
| 3-Sulfonamide analog | Nitro → Sulfonamide | 15 nM | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
